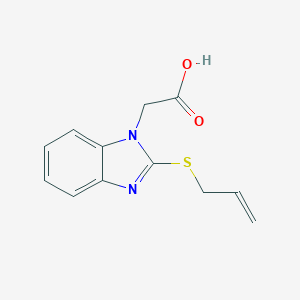

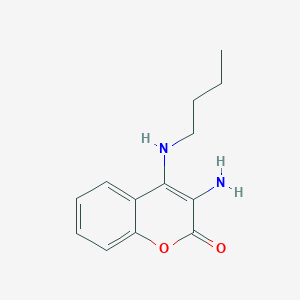

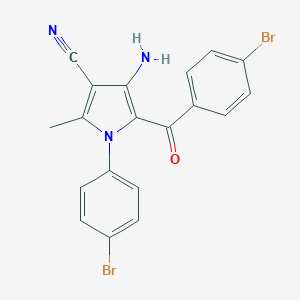

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safety and Hazards

The safety data sheet (SDS) for “(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid” can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Mechanism of Action

Target of Action

The primary target of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid is the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) . CRTh2 is an important therapeutic target for the treatment of asthma, chronic obstructive pulmonary disease, allergic rhinitis, and atopic dermatitis .

Mode of Action

The compound interacts with its target, CRTh2, through molecular docking . The interaction of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives with CRTh2 was explored using molecular docking and quantitative structure–activity relationship (QSAR) studies . The most crucial amino acids interacting with the ligand were identified as K5.43, Y4.60, N185, Y6.51, Q5.36, E6.58, T7.38, and H6.52 residues .

Biochemical Pathways

The compound affects the pathways mediated by Prostaglandin D2 (PGD2) . PGD2 is the major prostanoid released by IgE-activated mast cells upon allergen challenge and acts as a central mediator in inflammatory effects and allergic responses . The effect of PGD2 is mediated by two high-affinity G protein receptors called DP1 and CRTh2 .

Pharmacokinetics

The synthesis of similar compounds involves processes that could affect the compound’s adme properties . For instance, the synthesis of zoledronic acid, a related compound, involves the phosphonation of 2-(1H-imidazol-1-yl)acetic acid . This process could potentially influence the bioavailability of 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid.

Result of Action

The activation of CRTh2 stimulates the chemotaxis of human Th2 cells, eosinophils, and basophils . This suggests that 2-(2-(Allylthio)-1H-benzo[d]imidazol-1-yl)acetic acid could potentially influence the migration of these cells, thereby affecting immune responses.

properties

IUPAC Name |

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYPKCRIFNXKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378263 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

CAS RN |

312754-94-2 |

Source

|

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)

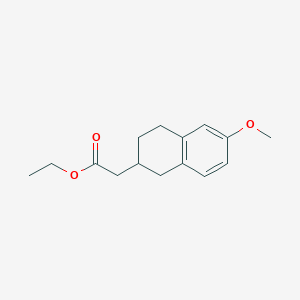

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)